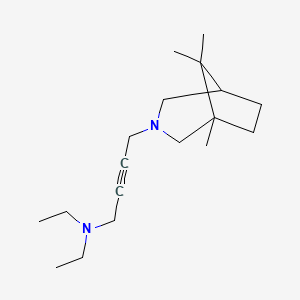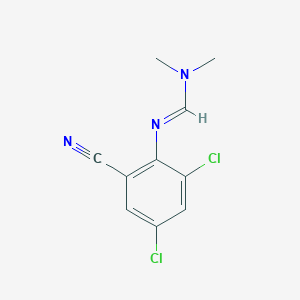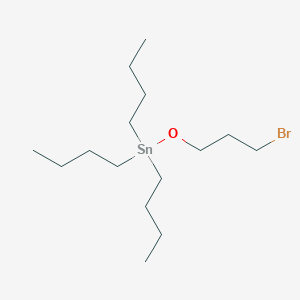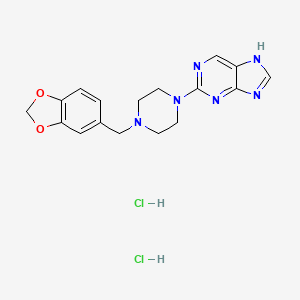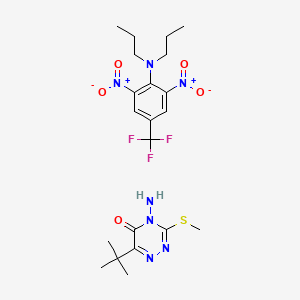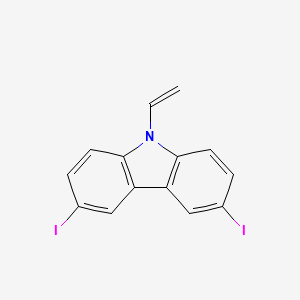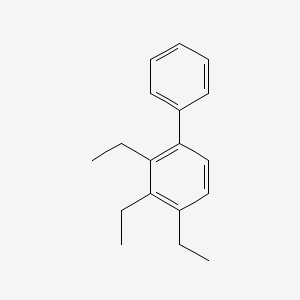
2,3,4-Triethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond The presence of three ethyl groups at positions 2, 3, and 4 on one of the benzene rings distinguishes it from other biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triethyl-1,1’-biphenyl typically involves the alkylation of biphenyl with ethyl halides in the presence of a strong base or catalyst. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with ethyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of 2,3,4-Triethyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl to a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
2,3,4-Triethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a component in certain types of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3,4-Triethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl groups on the biphenyl structure can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, inhibition of specific signaling pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,3,4-Trichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,3,4-Trifluoro-1,1’-biphenyl: Contains fluorine atoms instead of ethyl groups.
Uniqueness
2,3,4-Triethyl-1,1’-biphenyl is unique due to the presence of ethyl groups, which can significantly alter its physical and chemical properties compared to its methyl, chloro, or fluoro analogs
Properties
CAS No. |
42343-17-9 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2,3-triethyl-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-4-14-12-13-18(15-10-8-7-9-11-15)17(6-3)16(14)5-2/h7-13H,4-6H2,1-3H3 |
InChI Key |
AYDIPERXFQBZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C2=CC=CC=C2)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


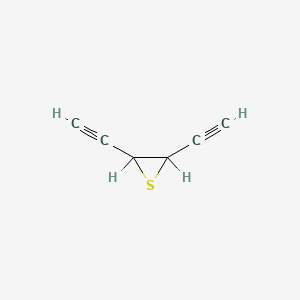
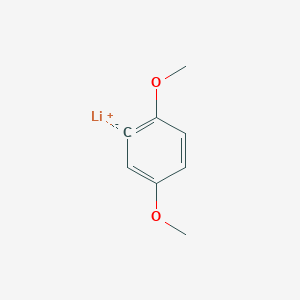
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)



